6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione
Brand Name: Vulcanchem
CAS No.: 908355-87-3
VCID: VC11989538
InChI: InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
SMILES: C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl
Molecular Formula: C7H3Cl2NS2
Molecular Weight: 236.1 g/mol

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione

CAS No.: 908355-87-3

Cat. No.: VC11989538

Molecular Formula: C7H3Cl2NS2

Molecular Weight: 236.1 g/mol

* For research use only. Not for human or veterinary use.

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione - 908355-87-3

Specification

CAS No. 908355-87-3
Molecular Formula C7H3Cl2NS2
Molecular Weight 236.1 g/mol
IUPAC Name 6,7-dichloro-3H-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Standard InChI Key XZCZNIDTPVGLMV-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl
Canonical SMILES C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4,6-dichloro-3H-1,3-benzothiazole-2-thione, reflecting its benzothiazole core with chlorine substituents at positions 4 and 6 and a thione group at position 2 . Its molecular formula is C7H3Cl2NS2, with a molecular weight of 236.1 g/mol . The numbering convention for benzothiazole derivatives assigns position 1 to the sulfur atom and position 3 to the nitrogen atom, with subsequent positions following the ortho, meta, and para orientations relative to these heteroatoms.

Structural Depictions

The compound’s 2D structure (Fig. 1) reveals a planar benzothiazole ring system with chlorine atoms at the 4- and 6-positions. The thione group at position 2 introduces polarity due to the electronegative sulfur atom, influencing its reactivity in substitution and coordination reactions .

Synthesis and Isolation

Purification Techniques

Chromatographic methods, such as silica gel column chromatography, and recrystallization from solvents like acetonitrile or n-butyl chloride are commonly employed to isolate halogenated benzothiazoles . The compound’s moderate solubility in polar aprotic solvents facilitates purification.

Physicochemical Properties

Computed Physicochemical Descriptors

Key computed properties for 4,6-dichloro-3H-1,3-benzothiazole-2-thione include :

PropertyValue
XLogP33.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count0
Exact Mass234.9084 Da

These properties suggest high lipophilicity (XLogP3 = 3.5) and rigidity (rotatable bond count = 0), making it suitable for hydrophobic interactions in biological systems or material science applications.

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